2-[(2-Methylbenzyl)sulfonyl]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfonyl]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-2-3-7-13(12)11-21(19,20)16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUMRJQXCGCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methylbenzyl Sulfonyl Quinoxaline and Analogues
Classical and Modern Approaches to Quinoxaline (B1680401) Scaffold Construction
The construction of the quinoxaline ring system is a well-established field in organic synthesis, with methods dating back to the late 19th century, alongside continuous development of modern, more efficient protocols. mtieat.org
Condensation Reactions with o-Phenylenediamines and Dicarbonyl Compounds
The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and a 1,2-dicarbonyl compound. nih.govipp.pt This foundational reaction, historically known as the Körner and Hinsberg synthesis, forms the pyrazine (B50134) ring of the quinoxaline system. mtieat.org The reaction is versatile, accommodating a wide range of substituted diamines and dicarbonyl compounds, allowing for the generation of a diverse library of quinoxaline derivatives. nih.gov
Traditionally, these reactions were often conducted in acidic conditions, such as in acetic acid, or at high temperatures, which could lead to longer reaction times and the use of corrosive reagents. nih.gov Modern advancements have focused on the use of various catalysts to improve reaction efficiency, yield, and conditions. A variety of catalysts have been successfully employed, including cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, nih.govresearchgate.net iodine, heteropolyoxometalates, and various solid-supported acid catalysts, which often allow the reaction to proceed under milder conditions, such as at room temperature. nih.gov
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| None (Classical) | Acetic Acid / Ethanol (B145695) | Reflux | Hours | Variable | nih.gov |
| Ce(NH₄)₂(NO₃)₆ (CAN) | Water | Room Temp | Minutes | Excellent | nih.govresearchgate.net |
| Acidic Alumina | Solvent-free (MW) | N/A | 3 min | 80-86 | scielo.br |
| Heteropolyoxometalates | Toluene | 25 | 2 hours | 92 | nih.gov |
| CuSO₄·5H₂O | N/A | N/A | N/A | Good | orientjchem.org |
Interactive Data Table: Catalysts for Quinoxaline Synthesis via Condensation Users can sort by catalyst, solvent, and yield to compare methodologies.
Oxidative Cyclization Routes
As an alternative to using pre-formed 1,2-dicarbonyl compounds, various oxidative cyclization strategies have been developed. These methods often utilize more readily available starting materials. A common approach involves the reaction of o-phenylenediamines with α-hydroxy ketones or α-halo ketones. nih.gov For instance, the reaction of an o-phenylenediamine with a phenacyl bromide in the presence of a catalyst or simply under reflux in an appropriate solvent can yield 2-phenylquinoxalines through a condensation-oxidation sequence. nih.gov
More advanced oxidative routes include the tandem oxidative azidation and cyclization of N-arylenamines using reagents like (diacetoxyiodo)benzene (B116549) and an azide (B81097) source. An electrochemical approach to this transformation has also been developed, avoiding chemical oxidants and aligning with green chemistry principles. rsc.org Furthermore, bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org These modern methods provide efficient access to the quinoxaline core from diverse starting materials. organic-chemistry.org
Targeted Synthesis of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline
The synthesis of the target molecule requires not only the formation of the quinoxaline scaffold but also the specific introduction of the (2-methylbenzyl)sulfonyl group at the C2 position. This involves specialized regioselective functionalization techniques.
Regioselective Sulfonylation Strategies
Direct C-H sulfonylation of a pre-formed quinoxaline is challenging. Therefore, indirect methods are typically employed to achieve regioselectivity. A prominent strategy involves the use of quinoxalin-2(1H)-ones as key intermediates. rsc.org These can be synthesized and then subjected to a C2-O sulfonylation via a metal-free oxidative S-O cross-coupling reaction. rsc.orgresearchgate.net In this process, the quinoxalinone is reacted with a sulfinate salt, such as sodium (2-methylbenzyl)sulfinate, in the presence of an oxidant like N-bromosuccinimide (NBS). This method provides 2-sulfonyloxylated quinoxalines, which can then potentially be converted to the desired C-sulfonylated product. rsc.orgresearchgate.net
Another viable strategy is the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides, a methodology that has shown promise for related heterocycles. nih.govmdpi.com This reaction proceeds by activating the N-oxide with a sulfonyl chloride in the presence of a reducing agent system, leading to direct sulfonylation at the C2 position. nih.govmdpi.com While this has been demonstrated effectively for quinolines, its application to quinoxaline N-oxides presents a potential route to 2-sulfonylquinoxalines. mdpi.com However, reports indicate that quinoxaline N-oxide may be less reactive in this specific transformation compared to quinoline N-oxides. mdpi.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of quinoxaline synthesis is highly dependent on the reaction conditions. For the classical condensation reaction, the choice of catalyst is paramount. Studies have shown that both Lewis acids and Brønsted acids can effectively catalyze the reaction. The optimization involves screening catalysts, catalyst loading, solvents, and temperature to maximize yield and minimize reaction time. nih.gov For example, in the synthesis using heteropolyoxometalate catalysts, parameters such as the specific metal in the catalyst, the amount of catalyst, and reaction time were optimized to achieve yields as high as 92%. nih.gov
In the targeted C2-sulfonylation of quinoxalinones, optimization is also critical. Research on the oxidative O–S coupling has shown that the choice of oxidant and solvent system is key. researchgate.netresearchgate.net For instance, using NBS as the oxidant in a THF/H₂O solvent mixture at room temperature gave the desired 2-sulfonyloxylated quinoxaline in 97% yield after 12 hours. researchgate.net The reaction was found to be highly dependent on the solvent, with THF/H₂O proving superior to other systems like DCE/H₂O or ACN/H₂O. researchgate.net Electrochemical methods offer another avenue for optimization, where parameters like electrolyte, anode/cathode materials, and current can be fine-tuned to achieve high efficiency under mild, oxidant-free conditions. rsc.orgresearchgate.net
| Reaction Type | Key Parameters for Optimization | Optimized Conditions Example | Result | Reference(s) |
| Scaffold Synthesis | Catalyst, Solvent, Temperature | Acidic Alumina, Solvent-free, Microwave | High yield, short reaction time | scielo.br |
| C2-Sulfonylation | Oxidant, Solvent, Temperature | NBS, THF/H₂O (9/1), Room Temp | 97% yield | researchgate.net |
| Electrochemical C2-Sulfonylation | Electrolyte, Electrodes (Anode/Cathode) | TBAB, Graphite (C) anode, Nickel (Ni) cathode | 82% yield | researchgate.net |
Interactive Data Table: Optimization of Synthetic Conditions Users can filter by reaction type to see key optimization parameters and example outcomes.
Green Chemistry Principles and Sustainable Synthesis
The integration of green chemistry principles into the synthesis of quinoxalines has become a major focus, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.govresearchgate.net Key strategies include the use of environmentally benign solvents, alternative energy sources, and reusable catalysts.
Water has been successfully used as a solvent for the condensation reaction, often in conjunction with a catalyst like CAN, providing excellent yields at room temperature. nih.govresearchgate.net Polyethylene glycol (PEG) has also been employed as a non-toxic, recyclable solvent and catalyst under microwave irradiation. tandfonline.comripublication.com
Alternative energy sources such as microwave (MW) irradiation and ultrasound have been shown to dramatically reduce reaction times and often improve yields. e-journals.inudayton.edu Microwave-assisted synthesis, particularly under solvent-free conditions using solid supports like acidic alumina, can produce quinoxalines in minutes with high yields. scielo.brorientjchem.org Similarly, ultrasound irradiation has been used to promote catalyst-free synthesis in green solvents like water or ethanol, offering high efficiency and simple work-up procedures. nih.govscielo.brtandfonline.comniscpr.res.in
The development of heterogeneous and recyclable catalysts is another cornerstone of sustainable synthesis. nih.gov Nanoparticle catalysts, such as those based on silica, titania, or magnetic iron oxides, offer high activity, large surface area, and the significant advantage of being easily separated from the reaction mixture (e.g., by filtration or using a magnet) and reused for multiple cycles without a significant loss of activity. rsc.org
| Green Approach | Technique/Reagent | Advantages | Reference(s) |
| Green Solvents | Water, Polyethylene Glycol (PEG) | Non-toxic, readily available, recyclable | nih.govtandfonline.comripublication.com |
| Alternative Energy | Microwave Irradiation | Drastically reduced reaction times, improved yields | scielo.brtandfonline.come-journals.inudayton.edu |
| Alternative Energy | Ultrasound Irradiation | Shorter reaction times, mild conditions, often catalyst-free | nih.govscielo.brtandfonline.comniscpr.res.in |
| Sustainable Catalysis | Reusable Nanocatalysts (e.g., Fe₃O₄, SiO₂) | Easy separation and recyclability, high efficiency | rsc.org |
Interactive Data Table: Green Chemistry Approaches in Quinoxaline Synthesis Users can explore different sustainable methods and their associated benefits.
Solvent-Free and Aqueous Medium Approaches
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of sulfonyl quinoxaline derivatives, significant progress has been made in adopting solvent-free and aqueous reaction media.
One notable approach involves a two-step, catalyst-free synthesis of quinoxaline sulfonamides. In this method, quinoxaline derivatives are first synthesized and then subjected to chlorosulfonation. The resulting quinoxaline sulfonyl chloride is then reacted with various aromatic amines under solvent-free conditions to yield the desired sulfonamides. nih.gov This method highlights the feasibility of conducting the final sulfonylation step without a solvent, which simplifies the work-up procedure and reduces environmental impact.
While a direct solvent-free synthesis of this compound has not been extensively detailed, analogous reactions provide a strong basis for its feasibility. The key step would involve the reaction of a suitable quinoxaline precursor, such as 2-chloroquinoxaline (B48734), with 2-methylbenzylsulfinate under solvent-free or aqueous conditions. Research on the synthesis of related 2-sulfonyl quinolines has demonstrated that water can be an effective medium for such transformations. nih.gov These approaches often proceed under mild conditions and offer high efficiency.
The following table summarizes representative solvent-free and aqueous methods for the synthesis of related quinoxaline derivatives, which could be adapted for the target compound.
| Precursors | Reagents/Conditions | Product Type | Yield (%) | Reference |
| o-phenylenediamine, phenacyl bromide | Ethanol, reflux (catalyst-free) | Quinoxaline derivative | 70-85 | nih.gov |
| Quinoxaline derivative | Chlorosulfonic acid, then aromatic amine (solvent-free) | Quinoxaline sulfonamide | Moderate to high | nih.gov |
This table is interactive. Users can sort and filter the data.
Recyclable Catalyst Development
The development of recyclable catalysts is another cornerstone of sustainable chemistry, offering both economic and environmental benefits. For the synthesis of the quinoxaline core, a variety of recyclable catalysts have been reported, which could be employed in the initial steps of synthesizing precursors for this compound.
Heterogeneous acid catalysts have shown particular promise. For instance, silica bonded S-sulfonic acid (SBSSA) has been effectively used for the synthesis of quinoxaline derivatives from 1,2-diamino compounds and 1,2-dicarbonyl compounds at room temperature. mdpi.comnih.gov A key advantage of SBSSA is its ease of recovery and reusability over several cycles without a significant loss of catalytic activity. mdpi.comnih.gov
Another example is the use of sulfonated nanoClay minerals . These materials act as efficient and recyclable catalysts for the condensation of 1,2-diamines with 1,2-diketones in green media like ethanol at room temperature. nih.gov The catalyst can be recovered by simple filtration and reused multiple times.
The table below provides an overview of recyclable catalysts used in the synthesis of quinoxaline derivatives.
| Catalyst | Reaction Type | Solvent | Key Advantages | Reference(s) |
| Silica Bonded S-Sulfonic Acid (SBSSA) | Condensation | Chloroform | Recyclable, reusable, room temperature reaction | mdpi.comnih.gov |
| Sulfonated nanoClay | Condensation | Ethanol | Recyclable, high yields, short reaction times | nih.gov |
| Alumina-Supported Heteropolyoxometalates | Condensation | Toluene | High yields, mild conditions, reusable | nih.gov |
This table is interactive. Users can sort and filter the data.
While these catalysts are primarily used for the formation of the quinoxaline ring system, their application underscores the potential for developing recyclable catalytic systems for the subsequent sulfonylation step. Future research may focus on designing solid-supported sulfonylating agents or catalysts that can facilitate the C-S bond formation in a recyclable manner.
Parallel Synthesis and Library Generation for Sulfonyl Quinoxalines
The need for high-throughput screening in drug discovery has spurred the development of parallel synthesis and combinatorial chemistry techniques to generate large libraries of structurally related compounds. nih.gov These approaches are highly valuable for exploring the structure-activity relationships (SAR) of sulfonyl quinoxalines.
A robust synthetic route amenable to parallel synthesis has been developed for diverse 2-carboxamide-3-amino-substituted quinoxalines. This methodology, which includes a purification strategy using solid-phase extraction (SPE), can be adapted for the generation of a library of sulfonyl quinoxaline analogs. The key would be to incorporate a sulfonyl-containing building block at a suitable position in the synthetic sequence.
For instance, a library of quinoxaline sulfonamides has been synthesized to explore their antimicrobial activities. mdpi.com This involved the initial synthesis of a 2,3-diphenylquinoxaline (B159395) core, followed by sulfonation to produce the corresponding sulfonyl chloride. mdpi.com This intermediate was then reacted in parallel with a variety of primary amines to generate a library of sulfonamides. mdpi.com
The general strategy for the parallel synthesis of a sulfonyl quinoxaline library can be outlined as follows:
Scaffold Synthesis: Efficient synthesis of a common quinoxaline intermediate, such as 2-chloroquinoxaline or a quinoxaline sulfonyl chloride.
Diversification: Reaction of the common intermediate with a diverse set of building blocks in a parallel format. For example, reacting 2-chloroquinoxaline with a library of benzylsulfinates or reacting a quinoxaline sulfonyl chloride with a library of amines or alcohols.
Purification: High-throughput purification of the resulting library members, often employing techniques like automated flash chromatography or solid-phase extraction.
This approach allows for the rapid generation of a multitude of analogs of this compound, which is crucial for the identification of lead compounds with optimized biological activity.
Chemical Reactivity and Derivatization of 2 2 Methylbenzyl Sulfonyl Quinoxaline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring
The quinoxaline ring system, being a heteroaromatic compound with two nitrogen atoms, is generally electron-deficient. This inherent electronic nature makes it susceptible to nucleophilic attack, while electrophilic substitution reactions are less favorable and typically require harsh conditions. libretexts.org
The presence of the strongly electron-withdrawing sulfonyl group at the 2-position further deactivates the quinoxaline ring towards electrophilic attack. Electrophilic aromatic substitution, if forced, would likely occur on the benzene (B151609) ring portion of the quinoxaline nucleus, directed by the existing substitution pattern. However, such reactions are not commonly reported for 2-sulfonylquinoxalines due to the highly deactivated nature of the ring system.
Conversely, the electron-withdrawing nature of the sulfonyl group significantly activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr). The sulfonyl group at the C2 position acts as an excellent leaving group, facilitating the attack of nucleophiles at this position. More significantly, it activates the C3 position towards nucleophilic attack. This is because the sulfonyl group can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. beilstein-journals.org
Nucleophilic substitution on 2-monosubstituted quinoxalines has been investigated, and it is established that a variety of nucleophiles can displace a leaving group at the 2-position. mdpi.com In the case of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, the sulfonyl group itself can be displaced by strong nucleophiles. However, a more common reaction pathway is the activation of the C3 position for nucleophilic substitution of a hydrogen atom (a formal SNAr of H). This vicarious nucleophilic substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient heterocycles. rsc.org
Table 1: Representative Nucleophilic Substitution Reactions on Quinoxaline Derivatives
| Quinoxaline Derivative | Nucleophile | Product | Reference |
| 2-Chloroquinoxaline (B48734) | Various carbanions | 2-Substituted quinoxalines | rsc.org |
| Quinoxaline N-oxide | Cyanoalkyl, sulfonylalkyl, benzyl (B1604629), or ester carbanions | 2-Substituted quinoxalines | rsc.org |
| 2-Phenylquinoxaline | Alkyl-, aryl-, heteroaryl-, and alkynyl-nucleophiles | 2,3-Disubstituted quinoxalines | mdpi.com |
| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | mdpi.com |
Transformations Involving the Sulfonyl Group
The sulfonyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, oxidation, and conversion to other sulfur-containing functionalities.
Reduction and Oxidation Reactions of the Sulfonyl Moiety
The reduction of the sulfonyl group in aryl sulfones to the corresponding sulfide (B99878) is a challenging transformation due to the high stability of the sulfone. However, several reagents have been developed for this purpose. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com It is plausible that this compound could be reduced to 2-[(2-Methylbenzyl)thio]quinoxaline under similar conditions.
Further oxidation of the sulfonyl group is not possible as it is already in its highest oxidation state (+6). However, the sulfur atom can be involved in reactions that lead to the formation of other functional groups.
Formation of Sulfonamides and Other Derivatives
While the direct conversion of a sulfone to a sulfonamide is not a standard transformation, the 2-sulfonylquinoxaline scaffold is an excellent precursor for the synthesis of 2-amino anilines, which can then be converted to sulfonamides. The sulfonyl group at the 2-position of the quinoxaline ring activates the C2 and C3 positions for nucleophilic attack. Amines can react with 2-sulfonylquinoxalines, leading to the displacement of the sulfonyl group or substitution at the C3 position. nih.gov
A more common route to quinoxaline sulfonamides involves the reaction of a quinoxaline sulfonyl chloride with an amine. mdpi.comresearchgate.netijpras.com Although this compound is not a sulfonyl chloride, its reactivity towards nucleophiles can be exploited to generate derivatives that can be further converted to sulfonamides. For instance, nucleophilic substitution of the sulfonyl group by an amine would yield a 2-aminoquinoxaline derivative.
Table 2: Synthesis of Quinoxaline Sulfonamides from Quinoxaline Sulfonyl Chlorides
| Quinoxaline Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Primary amines | Substituted quinoxaline sulfonamides | 53-78 | mdpi.com |
| 2-(4-Methoxyphenyl)quinoxaline-6-sulfonyl chloride | Aromatic amines | Substituted quinoxaline sulfonamides | Good to excellent | mdpi.comresearchgate.net |
| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Aliphatic and aromatic amines | Substituted quinoxaline sulfonamides | 59-85 | mdpi.com |
Functionalization of the 2-Methylbenzyl Side Chain
The 2-methylbenzyl side chain of this compound offers another site for chemical modification. The benzylic methyl group is particularly susceptible to functionalization due to the stability of the resulting benzylic radical or carbanion intermediates.
One common transformation of benzylic methyl groups is their oxidation to aldehydes or carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed for this purpose. Such a transformation would provide access to quinoxaline derivatives with a formyl or carboxyl group on the benzyl moiety, which can be further elaborated.
Another important reaction is the free-radical halogenation of the benzylic methyl group. Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, it should be possible to introduce a bromine atom to the methyl group, forming a 2-(bromomethyl)benzyl derivative. This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.
Chemo- and Regioselectivity in Complex Chemical Transformations of this compound
In complex chemical transformations involving this compound, the chemo- and regioselectivity are dictated by the relative reactivity of the different functional groups and positions within the molecule.
Chemoselectivity: In reactions with nucleophiles, the primary site of attack will depend on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor attack at the sulfonyl sulfur, leading to cleavage of the S-C bond. Softer nucleophiles are more likely to attack the electron-deficient quinoxaline ring. Similarly, when considering reactions that could involve either the quinoxaline ring or the 2-methylbenzyl side chain, the choice of reagents and conditions will be crucial. For instance, radical reactions will preferentially occur at the benzylic position, while ionic reactions are more likely to involve the quinoxaline ring or the sulfonyl group.
Regioselectivity: For nucleophilic attack on the quinoxaline ring, the C3 position is the most likely site for substitution of hydrogen, activated by the C2-sulfonyl group. If the sulfonyl group itself acts as a leaving group, the attack will occur at C2. Electrophilic attack, although disfavored, would be directed to the benzene portion of the quinoxaline ring, with the precise position depending on the directing effects of any existing substituents on that ring.
Exploitation of the Quinoxaline Sulfonyl Scaffold for Novel Heterocycle Annulation
The this compound scaffold can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy in synthetic organic chemistry.
The reactivity of the C2 and C3 positions of the quinoxaline ring can be exploited to build new rings. For example, a nucleophilic substitution at the C3 position with a bifunctional nucleophile could be followed by an intramolecular cyclization to form a new heterocyclic ring fused to the pyrazine (B50134) ring of the quinoxaline.
Alternatively, the sulfonyl group could be used to introduce a functional group at the C2 position that can then participate in a cyclization reaction. For instance, if the sulfonyl group is replaced by a nucleophile containing a reactive moiety, this moiety could then react with a suitable partner to form a new ring. The 2-methylbenzyl group could also be functionalized to include a reactive group that could participate in an intramolecular cyclization with a substituent on the quinoxaline ring.
Table 3: Examples of Heterocycle Annulation on Quinoxaline Derivatives
| Quinoxaline Derivative | Reactant(s) | Annulated Product | Reaction Type | Reference |
| N-Aryl enamines | TMSN3 | Tetrazolo[1,5-a]quinoxalines | Electrochemical tandem oxidative azidation and intramolecular cyclization | mdpi.com |
| N-(2-Alkynyl)anilines | ICl, I2, Br2, PhSeBr | Substituted quinolines | Electrophilic cyclization | nih.gov |
| 2,3-Diaminoquinoxalines | Triethyl orthoformiate | Imidazo[1,2-a]quinoxalines | Ring closure | researchgate.net |
| Quinoxalin-2(1H)-ones | N-Arylglycines | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones | Annulation initiated by electrochemical decarboxylation | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, a suite of NMR experiments would be utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of each nucleus. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the quinoxaline (B1680401) and benzyl (B1604629) rings would confirm the substitution pattern. The methylene (B1212753) protons of the sulfonylmethyl bridge would likely appear as a singlet, unless there is restricted rotation, which could render them diastereotopic and result in a more complex splitting pattern.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached and long-range coupled carbon atoms, respectively. These correlations would be instrumental in assigning the carbon signals of the quinoxaline and 2-methylbenzyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide insights into the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the orientation of the 2-methylbenzyl group relative to the quinoxaline ring system.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering a definitive picture of its molecular geometry.
The resulting crystal structure would reveal the conformation adopted by the molecule in the solid state, including the dihedral angle between the quinoxaline and benzyl rings. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. These non-covalent interactions are fundamental in governing the supramolecular architecture and can influence the material's physical properties.
High-Resolution Mass Spectrometry for Elucidation of Reaction Pathways and Intermediates
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an accurate mass measurement of the molecular ion, confirming its elemental formula (C₁₆H₁₄N₂O₂S).
By employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the parent ion can be investigated. The fragmentation pattern would offer valuable structural information, as characteristic neutral losses (e.g., SO₂, C₇H₇) and fragment ions would correspond to the different structural motifs within the molecule. This data can be invaluable for the structural confirmation of the target compound and for the identification of related impurities or byproducts in a reaction mixture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (SO₂), typically strong asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations from both the quinoxaline and benzyl rings would also be prominent. The C-N stretching vibrations of the quinoxaline ring would also be identifiable.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring breathing modes and the S-C bond vibrations would likely be more intense in the Raman spectrum. Together, these vibrational techniques provide a comprehensive profile of the functional groups and can be used to monitor changes in the molecular structure, for instance, during a chemical reaction.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. The molecule this compound is not inherently chiral, as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a CD spectrum, and this technique would not be applicable for its enantiomeric characterization. Should a chiral derivative be synthesized, CD spectroscopy would then become a critical tool for determining its absolute configuration and enantiomeric purity.
Computational and Theoretical Investigations of 2 2 Methylbenzyl Sulfonyl Quinoxaline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic structure, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the geometric and electronic properties of organic molecules, including heterocyclic systems like quinoxalines. scispace.comnih.govresearchgate.netias.ac.in A typical DFT study on 2-[(2-Methylbenzyl)sulfonyl]quinoxaline would begin with a geometry optimization, usually employing a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. nih.govasianpubs.orgnih.gov
Following optimization, a range of electronic properties can be calculated. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net In this compound, the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, while the hydrogen atoms are areas of positive potential. nih.gov
Table 1: Representative Geometric and Electronic Properties from DFT Calculations Note: The following data is illustrative, based on typical values for similar quinoxaline sulfone structures, and does not represent experimentally determined values for this compound.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Dipole Moment | Measures the overall polarity of the molecule. | ~3.5 - 5.0 Debye |
| S=O Bond Length | The distance between the sulfur and oxygen atoms in the sulfonyl group. | ~1.45 Å |
| C-S Bond Length | The distance between the quinoxaline carbon and the sulfonyl sulfur. | ~1.77 Å |
| Quinoxaline-Benzyl Dihedral Angle | The twist angle between the two major ring systems. | ~70° - 90° |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity, electronic transitions, and charge transfer properties. researchgate.nettandfonline.commdpi.com
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and prone to intramolecular charge transfer. nih.govnih.gov
For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich quinoxaline and benzyl (B1604629) rings, while the LUMO is localized more on the quinoxaline moiety, which can act as an electron acceptor. This distribution helps in predicting how the molecule would interact with other reagents in a chemical reaction. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. bamu.ac.innih.gov
Table 2: Conceptual Frontier Molecular Orbital (FMO) Data Note: These values are conceptual and represent typical ranges for analogous heterocyclic sulfone compounds.
| Parameter | Description | Conceptual Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity. | 4.0 to 5.0 |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.5 |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | 1.5 to 2.5 |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. mdpi.com
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its movements over nanoseconds to microseconds. peerj.comnih.gov This approach reveals the molecule's flexibility, identifying the most populated conformations and the energetic barriers between them. Key areas of flexibility would include the rotation around the C-S and S-C bonds of the sulfonyl linker, which dictates the relative orientation of the quinoxaline and benzyl moieties.
Furthermore, MD simulations provide detailed information on solvent effects. By analyzing the radial distribution functions, one can understand how water molecules structure themselves around different parts of the solute, such as the polar sulfonyl group or the hydrophobic aromatic rings. nih.gov This information is crucial for understanding the molecule's solubility and how its conformation might change in different solvent environments. peerj.com
In Silico Prediction of Molecular Interactions with Biological Macromolecules (conceptual, no clinical targets)
In silico methods are invaluable in medicinal chemistry for predicting how a small molecule might interact with biological macromolecules like proteins or nucleic acids. nih.gov These computational techniques can screen large libraries of compounds and prioritize candidates for further experimental testing.
Virtual screening is a computational technique used to search for molecules that are most likely to bind to a target macromolecule. There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on a set of known active molecules (ligands) to identify new compounds with similar properties. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity. researchgate.net
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target macromolecule is known (e.g., from X-ray crystallography or NMR), SBVS can be employed. This approach involves docking a library of potential ligands into the binding site of the target to predict their binding orientation and affinity. nih.gov
For this compound, both methods could be conceptually applied. If a set of quinoxaline derivatives with known activity against a particular target existed, LBVS could be used to see if the title compound fits the activity model. Alternatively, if a protein structure was available, SBVS could be used to predict its binding potential.
Molecular docking is a key tool in SBVS that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.orgekb.egnih.gov The process involves two main steps: sampling different conformations of the ligand within the target's binding site and then scoring these poses using a scoring function to estimate the binding affinity. mdpi.comthesciencein.org
A conceptual docking study of this compound into a hypothetical protein binding site would aim to identify the most stable binding pose. The scoring function would generate a value, often in kcal/mol, representing the predicted binding energy, where a more negative value indicates a stronger interaction. ekb.eg
The analysis of the best-docked pose reveals specific molecular interactions, such as:
Hydrogen bonds: Typically involving the sulfonyl oxygens or quinoxaline nitrogens.
Hydrophobic interactions: Involving the aromatic quinoxaline and benzyl rings.
π-π stacking: Between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site. nih.gov
These predicted interactions provide a structural hypothesis for the molecule's potential biological activity, guiding further chemical modification and optimization. temple.edunih.gov
Table 3: Illustrative Output from a Conceptual Molecular Docking Study Note: This table is purely conceptual to illustrate the type of data generated from a molecular docking simulation.
| Parameter | Description | Example Result |
|---|---|---|
| Binding Affinity (Score) | Predicted binding energy. More negative values suggest stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Number and type of hydrogen bonds formed with protein residues. | 2 (with Arg122, Gln78) |
| Hydrophobic Interactions | Key residues involved in non-polar interactions. | Leu34, Val56, Ile101 |
| π-π Stacking | Aromatic residues interacting with the ligand's rings. | Phe254 |
Lack of Specific Research Hinders Detailed Computational Analysis of this compound Analogues
Despite the broad interest in the biological activities of quinoxaline derivatives, a thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound and its direct analogues. Specifically, detailed Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling studies for this particular series of compounds appear to be absent from published research.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools in modern drug discovery and materials science. These models mathematically correlate the structural or property descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. Such analyses provide valuable insights into the chemical features that govern a molecule's behavior, thereby guiding the design of new, more potent, or suitable analogues.
For a meaningful QSAR or QSPR study to be conducted, a dataset of structurally related compounds with experimentally determined biological activities or properties is essential. The process typically involves:
Data Set Collection: A series of analogues of the lead compound, in this case, this compound, would need to be synthesized and tested for a specific biological activity (for QSAR) or a physicochemical property (for QSPR).
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical model that links the calculated descriptors to the observed activity or property.
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its reliability.
A comprehensive search of available scientific databases did not yield any studies that have undertaken such an investigation for analogues of this compound. While there is a wealth of research on QSAR and structure-activity relationships for the broader class of quinoxaline compounds with various other substituents, the specific sulfonyl linkage to a substituted benzyl group at the 2-position has not been the focus of such computational modeling. nih.govmdpi.comresearchgate.netresearchgate.net
The absence of such studies means that no data tables correlating specific structural modifications of this compound analogues with their biological activities or properties can be presented. Furthermore, a detailed discussion of the research findings from such modeling, which would typically include the identification of key molecular descriptors influencing the compound's behavior, is not possible.
Therefore, while the principles of QSAR and QSPR modeling are well-established, their specific application to this compound and its derivatives remains an unexplored area of research. Future work in this area would be necessary to generate the data required for a detailed computational and theoretical investigation as outlined.
No Publicly Available Data on the Molecular and Cellular Mechanisms of this compound
Following a comprehensive search of available scientific literature, no specific data or research findings could be located for the chemical compound This compound . Consequently, the detailed analysis of its molecular and cellular mechanisms of interaction, as requested, cannot be provided.
The investigation sought to identify and characterize potential biological targets, elucidate its effects on intracellular signaling pathways, and understand its structure-activity relationships. However, there is a lack of published studies on this specific compound within in vitro systems, including enzyme inhibition kinetics, receptor binding profiles, and its influence on gene expression and protein levels.
Therefore, the subsequent sections of the requested article outline—covering biological targets, intracellular signaling pathway modulation, and structure-activity relationship studies—cannot be populated with the scientifically accurate and detailed research findings required.
Molecular and Cellular Mechanisms of Interaction of 2 2 Methylbenzyl Sulfonyl Quinoxaline
Interactions with Nucleic Acids and Membrane Lipids
Following a comprehensive review of available scientific literature, no specific research studies detailing the direct interactions of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline with nucleic acids (such as DNA or RNA) or with cell membrane lipids were identified.
The broader class of compounds known as quinoxalines has been a subject of interest in medicinal chemistry, with some derivatives reported to interact with DNA. For instance, certain quinoxaline (B1680401) antibiotics have been shown to bind to DNA, a mechanism that contributes to their biological activity. nih.govnih.gov This interaction is often sequence-specific, with the quinoxaline molecule inserting itself between the base pairs of the DNA helix (intercalation) or binding to the grooves of the DNA. nih.govnih.gov The nature of this binding can be influenced by factors such as hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Similarly, the interaction of small molecules with membrane lipids is a critical area of study in pharmacology. The structure of a molecule dictates how it might interact with the lipid bilayer of a cell membrane, potentially altering the membrane's physical properties like fluidity and permeability. nih.govrsc.orgrsc.org These interactions are complex and can involve specific binding to lipid headgroups or partitioning into the hydrophobic core of the membrane. rsc.orgmdpi.comnih.gov
However, it is crucial to note that these are general principles for classes of related compounds. Without specific experimental data for this compound, any discussion of its potential interactions with nucleic acids or membrane lipids would be speculative. The presence of the quinoxaline core suggests a possibility for such interactions, but the specific sulfonyl and methylbenzyl substitutions would significantly influence its electronic and steric properties, thereby determining its actual binding capabilities and mechanisms.
As of the current date, dedicated research to elucidate these specific molecular and cellular interactions for this compound has not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Advanced Analytical Methodologies for 2 2 Methylbenzyl Sulfonyl Quinoxaline in Research
Development of Chromatographic Methods for Purity and Quantitative Analysis (HPLC, GC)
Chromatographic techniques are indispensable for separating 2-[(2-Methylbenzyl)sulfonyl]quinoxaline from potential impurities, starting materials, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile and thermally labile compounds like many quinoxaline (B1680401) derivatives. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound. The method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength.
A hypothetical RP-HPLC method could utilize a C18 column, which is effective for separating moderately polar to non-polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with different polarities. Detection would typically be performed using a UV-Vis detector, set at a wavelength where the quinoxaline chromophore exhibits maximum absorbance. ias.ac.inacs.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Expected Rt | ~ 6.5 min |
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be a powerful tool for purity analysis. nih.govtandfonline.com A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points.
Spectrophotometric and Spectrofluorometric Assays for Detection and Quantification
Spectroscopic methods offer rapid and sensitive means for the detection and quantification of this compound.
UV-Visible Spectrophotometry: This technique is based on the absorption of light by the analyte. The quinoxaline ring system contains a chromophore that absorbs light in the UV-Vis region. acs.org A spectrophotometric assay would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). ias.ac.in According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantification by creating a calibration curve with standards of known concentration. While simple and cost-effective, this method can be susceptible to interference from other absorbing species in the sample. researchgate.net
Spectrofluorometry: Fluorescence spectroscopy is often more sensitive and selective than absorption spectroscopy. If this compound exhibits native fluorescence upon excitation with UV light, a spectrofluorometric assay could be developed. globalresearchonline.net This would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is then measured and correlated with the concentration. For compounds with low or no native fluorescence, derivatization with a fluorescent tag could be an option, though this adds complexity to the procedure.
Table 2: Hypothetical Spectroscopic Properties
| Method | Parameter | Value |
| UV-Vis | Solvent | Ethanol |
| λmax | ~254 nm, ~315 nm | |
| Fluorescence | Excitation λ | ~320 nm |
| Emission λ | ~385 nm |
Mass Spectrometry-Based Techniques for Metabolite Identification (in vitro systems) and Complex Matrix Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of compounds. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes an unparalleled method for identifying and quantifying analytes in complex mixtures and for structural elucidation of metabolites. nih.govnih.gov
For this compound, LC-MS/MS would be the technique of choice for metabolite identification in in vitro systems, such as human liver microsomes. nih.govnih.gov After incubation, the sample would be analyzed by LC-MS/MS. The parent compound would be identified by its specific mass-to-charge ratio (m/z) and retention time.
Potential metabolic transformations for a sulfone-containing compound could include hydroxylation on the aromatic rings or the methyl group, or further oxidation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion and any potential metabolite ions. The fragmentation patterns provide structural information that helps to identify the site of metabolic modification. For example, a mass shift of +16 Da would suggest the addition of an oxygen atom (hydroxylation). nih.gov
Table 3: Potential In Vitro Metabolites and their Mass Spect spectrometric Signatures
| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (Hypothetical) | Potential Modification |
| Parent Compound | 313.09 | 181.05, 105.07 | N/A |
| Metabolite 1 | 329.09 | 197.05, 181.05, 105.07 | Hydroxylation on quinoxaline ring |
| Metabolite 2 | 329.09 | 181.05, 121.07 | Hydroxylation on benzyl (B1604629) ring |
Microfluidic and Miniaturized Analytical Platforms
Microfluidic systems, or "lab-on-a-chip" technologies, are emerging as powerful platforms for chemical analysis. nih.gov These devices integrate multiple laboratory functions onto a single chip, offering advantages such as significantly reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities. rsc.orgmdpi.com
For the analysis of this compound, a microfluidic platform could be designed to perform rapid purity checks or quantitative analysis. creative-biolabs.com For instance, a microchip capillary electrophoresis (CE) device could separate the target compound from impurities with high efficiency. researchgate.net Detection could be achieved on-chip using laser-induced fluorescence if the compound is fluorescent, or by coupling the microfluidic device to a mass spectrometer. rsc.org These platforms are particularly valuable in research settings for high-throughput screening of reaction conditions or for analyzing small-volume biological samples. nih.gov
Validation of Analytical Procedures for Robust Research Applications
To ensure that an analytical method provides reliable, reproducible, and accurate data, it must be validated. The validation process demonstrates that the procedure is fit for its intended purpose. slideshare.net International guidelines, such as those from the International Council for Harmonisation (ICH), outline the parameters that need to be evaluated. europa.eubiotech-spain.comfda.goveuropa.eu
For a quantitative HPLC method for this compound, the following validation parameters would be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is typically demonstrated by analyzing placebo samples and stressed samples.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to construct a calibration curve, and the correlation coefficient (r²) should be close to 1.
Accuracy: The closeness of the test results to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Results are typically expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Table 4: Typical Acceptance Criteria for HPLC Method Validation (ICH Q2(R2))
| Validation Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | %RSD of results should remain within acceptable limits |
By systematically developing and validating these advanced analytical methodologies, researchers can ensure the generation of high-quality, reliable data for this compound, which is essential for its continued investigation and potential applications.
Future Research Directions and Translational Opportunities in Chemical Biology
Design and Synthesis of Advanced Chemical Probes for Target Validation
To elucidate the mechanism of action and identify specific biological targets of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, the design and synthesis of advanced chemical probes are essential. These probes are derivatives of the parent compound modified to include reporter groups, such as fluorescent tags, biotin, or photo-affinity labels, without significantly altering the compound's intrinsic biological activity.
The synthesis of such probes would likely start from the core this compound structure. Functional groups amenable to modification could be introduced onto either the quinoxaline (B1680401) ring or the 2-methylbenzyl moiety. For instance, a linker arm could be attached to the quinoxaline core, terminating in a reactive group for conjugation with a fluorescent dye. These probes would enable researchers to visualize the subcellular localization of the compound, identify binding partners through pull-down assays coupled with mass spectrometry, and validate target engagement in living cells. Given that quinoxaline derivatives have been investigated for various therapeutic targets, these probes could be instrumental in confirming interactions with specific enzymes or receptors. nih.govmdpi.com
Table 1: Potential Chemical Probes Based on this compound
| Probe Type | Reporter Tag | Potential Application |
|---|---|---|
| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, localization studies |
| Affinity Probe | Biotin | Target identification via pull-down assays |
| Photo-affinity Probe | Benzophenone, Arylazide | Covalent labeling of target proteins for identification |
Integration into Combinatorial Chemistry and High-Throughput Screening Platforms
The structural framework of this compound is well-suited for integration into combinatorial chemistry and high-throughput screening (HTS) platforms. researchgate.net Combinatorial synthesis would allow for the rapid generation of a large library of analogues, which is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with enhanced potency and selectivity. researchgate.netrjdentistry.com
By systematically varying the substituents on both the quinoxaline ring and the benzyl (B1604629) group, a diverse chemical library can be created. For example, different alkyl or aryl groups could replace the 2-methylbenzyl moiety, and various functional groups (e.g., halogens, nitro groups, alkyl groups) could be introduced onto the quinoxaline core. google.com
Modern synthesis techniques, such as microdroplet-assisted reactions, can significantly accelerate the production of these derivative libraries. nih.govnih.gov This method allows for reactions to be completed in milliseconds with high conversion rates, making it ideal for HTS campaigns. nih.govnih.gov The resulting library of compounds can then be screened against a wide array of biological targets to uncover novel therapeutic leads. The journal Combinatorial Chemistry & High Throughput Screening frequently publishes articles on these methodologies. benthamscience.com
Conceptual Framework for Rational Design of Bioactive Compounds
The rational design of novel bioactive compounds based on the this compound scaffold is a promising avenue for drug discovery. ontosight.airesearchgate.net The quinoxaline nucleus serves as a versatile and privileged pharmacophore in medicinal chemistry. mdpi.commdpi.comnih.gov The process of rational drug design involves a deep understanding of the interactions between the small molecule and its biological target.
Key strategies for the rational design of derivatives include:
Structure-Activity Relationship (SAR) Studies: As previously mentioned, creating a library of analogues allows for the systematic study of how structural modifications affect biological activity. mdpi.com For instance, altering the position of the methyl group on the benzyl ring or replacing it with other substituents could significantly impact target binding affinity.
Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the sulfonyl group could be replaced with other linker chemistries to probe their influence on activity.
Computational Modeling: In silico techniques such as molecular docking can predict the binding modes of this compound and its analogues within the active site of a target protein. researchgate.netmdpi.comrsc.org This allows for the design of new derivatives with optimized interactions.
Numerous studies have demonstrated the success of rational design in developing potent quinoxaline-based inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylases (HDACs). rsc.orgnih.gov
Exploration of Non-Biological Applications (e.g., Materials Science, Catalysis, Dyes, Solar Cells)
Beyond its potential in chemical biology, the quinoxaline scaffold present in this compound has found applications in various non-biological fields. ontosight.ainih.gov Quinoxaline derivatives are known for their distinguished chemical and physical properties, making them suitable for use in materials science. nih.govnih.govresearchgate.net
Table 2: Potential Non-Biological Applications of Quinoxaline Derivatives
| Application Area | Description | Relevant Properties |
|---|---|---|
| Dyes | Quinoxaline derivatives can function as chromophores in synthetic dyes. nih.govnih.gov | Electronic properties, light absorption |
| Organic Semiconductors | The planar, aromatic structure of the quinoxaline ring facilitates charge transport, making these compounds useful in organic electronics. nih.govnih.gov | Electron-accepting nature, structural rigidity |
| Electroluminescent Materials | These compounds can be used in the fabrication of organic light-emitting diodes (OLEDs). nih.gov | Luminescence, charge-transport properties |
| Catalysis | The nitrogen atoms in the quinoxaline ring can act as ligands for metal catalysts in various organic transformations. researchgate.net | Coordinating ability, electronic tunability |
The specific compound this compound, with its electron-withdrawing sulfonyl group, could be investigated for its unique photophysical properties, potentially leading to applications in novel "push-pull" systems for materials science. researchgate.net
Synergistic Research with Emerging Technologies in Organic and Medicinal Chemistry
Future research on this compound will greatly benefit from the integration of emerging technologies. Advances in synthetic organic chemistry, such as novel catalytic methods for C-H bond activation, can provide more efficient and environmentally friendly routes to synthesize complex quinoxaline derivatives. researchgate.net
In the realm of medicinal chemistry, the concept of synergistic research is gaining traction. This involves combining a compound like a quinoxaline derivative with an existing drug to enhance therapeutic efficacy or overcome drug resistance. For example, recent studies have shown that certain quinoxaline compounds can act synergistically with traditional antibiotics like penicillin to combat resistant bacterial strains. dovepress.com
Furthermore, the use of in silico tools for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize which newly designed analogues should be synthesized and tested, saving time and resources. rsc.org The convergence of high-throughput synthesis, computational chemistry, and advanced biological screening methods will undoubtedly accelerate the translation of promising compounds like this compound from laboratory curiosities to valuable chemical tools or therapeutic leads.
Q & A
Advanced Research Question
- Acute Toxicity : Conduct OECD 423 assays in rodents, monitoring organ weight changes and histopathology.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR). For example, sulfonyl groups may reduce hERG binding compared to amine derivatives .
What strategies improve the aqueous solubility of this compound without compromising bioactivity?
Advanced Research Question
- Prodrug Design : Introduce phosphate or glycoside moieties at the quinoxaline nitrogen.
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations.
- Structural Tweaks : Replace methylbenzyl with polar groups (e.g., pyridyl) while maintaining sulfonyl pharmacophores. A study on quinoxaline-linked triazoles achieved a 5-fold solubility increase via carboxylate substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
